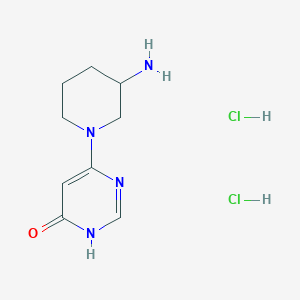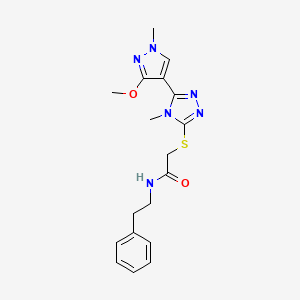
4-(3-Aminopiperidin-1-yl)-1H-pyrimidin-6-one;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives are often synthesized using various intra- and intermolecular reactions . For example, one common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product .Aplicaciones Científicas De Investigación
Drug Discovery and Development
The compound is a valuable asset in the realm of drug discovery. Its structure, featuring a piperidine ring, is a common motif in pharmacologically active molecules . Researchers utilize this compound to synthesize new chemical entities that may interact with biological targets, potentially leading to the development of new medications. The versatility of the piperidine ring allows for the creation of diverse derivatives, which can be screened for therapeutic activity across a range of diseases.
Medicinal Chemistry
In medicinal chemistry, “EN300-7434443” serves as a key intermediate for the synthesis of various pharmaceutical agents. Its aminopiperidine moiety is particularly useful for creating compounds with potential CNS activity, given the piperidine ring’s ability to cross the blood-brain barrier. This characteristic is crucial for developing treatments for neurological disorders.
Organic Synthesis Methodologies
This compound is employed in organic synthesis to develop new synthetic methodologies. Its reactivity allows chemists to explore novel reactions and pathways, which can lead to more efficient and cost-effective production processes for complex organic molecules. This has implications not only for pharmaceuticals but also for materials science and other fields requiring intricate organic compounds.
Biological Activity Studies
The piperidine derivatives, including “EN300-7434443”, are studied for their biological activities . They have been shown to exhibit activity against various viruses, including influenza and SARS-CoV-2 . This makes them valuable for the development of antiviral agents, especially in the face of emerging viral threats.
Pharmacological Applications
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . The compound can be used to synthesize derivatives that are then tested for a wide range of pharmacological activities, such as analgesic, anticonvulsant, or antidepressant properties. This broad applicability makes it a compound of high interest in pharmacology research.
Chemical Biology
In chemical biology, “EN300-7434443” can be used as a tool to probe biological systems. By incorporating the compound into larger biomolecules or attaching it to probes, researchers can study biological pathways and processes at a molecular level. This can lead to a better understanding of disease mechanisms and the identification of new therapeutic targets.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of EN300-7434443 is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme that inactivates incretin hormones, which play a crucial role in regulating blood glucose levels .
Mode of Action
EN300-7434443 acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the degradation of endogenous glucagon-like peptide-1 (GLP-1), a hormone that increases insulin secretion based on blood glucose concentration . This results in increased insulin levels and decreased blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 affects the GLP-1 pathway . GLP-1 is an incretin hormone that enhances the secretion of insulin. By preventing the degradation of GLP-1, EN300-7434443 indirectly increases insulin secretion, which in turn helps to regulate blood glucose levels .
Pharmacokinetics
It is known that similar dpp-4 inhibitors, such as trelagliptin, are orally active and can be administered once weekly This suggests that EN300-7434443 may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability
Result of Action
The primary result of EN300-7434443’s action is the regulation of blood glucose levels . By increasing insulin secretion through the inhibition of DPP-4 and the subsequent increase in GLP-1 levels, it helps to lower blood glucose levels .
Propiedades
IUPAC Name |
4-(3-aminopiperidin-1-yl)-1H-pyrimidin-6-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.2ClH/c10-7-2-1-3-13(5-7)8-4-9(14)12-6-11-8;;/h4,6-7H,1-3,5,10H2,(H,11,12,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCVURMIPZCUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=O)NC=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopiperidin-1-yl)-1H-pyrimidin-6-one;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2920267.png)







![(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2920279.png)


![2-(naphthalen-1-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2920284.png)
